molecular formula C16H9BrO B11768176 8-Bromonaphtho[2,1-b]benzofuran

8-Bromonaphtho[2,1-b]benzofuran

Cat. No.: B11768176
M. Wt: 297.14 g/mol
InChI Key: FTGQPLAARFFHJK-UHFFFAOYSA-N
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Description

8-Bromonaphtho[2,1-b]benzofuran is a high-value brominated fused heterocycle that serves as a versatile synthetic intermediate in advanced organic chemistry and drug discovery research. The naphthobenzofuran scaffold is a privileged structure in medicinal chemistry, and the bromine atom at the 8-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Negishi or Suzuki reactions, enabling the rapid exploration of chemical space . This compound is particularly significant for the development of novel therapeutic agents; benzo[b]furan derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, antibacterial, and antifungal properties, often acting through mechanisms such as tubulin polymerization inhibition . Furthermore, naphtho[1,2-b]benzofuran derivatives can be efficiently synthesized via photochemical 6π-electrocyclization, highlighting the relevance of this chemical class in developing novel synthetic methodologies . Beyond pharmaceutical applications, the rigid, polycyclic structure of this compound makes it a candidate for research in materials science, particularly in the development of organic semiconductors and functional polymers . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9BrO

Molecular Weight

297.14 g/mol

IUPAC Name

8-bromonaphtho[2,1-b][1]benzofuran

InChI

InChI=1S/C16H9BrO/c17-13-7-3-6-12-15-11-5-2-1-4-10(11)8-9-14(15)18-16(12)13/h1-9H

InChI Key

FTGQPLAARFFHJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C(=CC=C4)Br

Origin of Product

United States

Synthetic Methodologies for 8 Bromonaphtho 2,1 B Benzofuran and Its Derivatives

Strategies for Naphthobenzofuran (B12659138) Core Construction

The assembly of the naphtho[2,1-b]benzofuran skeleton can be achieved through several modern synthetic methods, including transition-metal-catalyzed cyclizations and photochemical rearrangements.

Palladium-Mediated Cyclization Approaches

Palladium catalysis is a powerful tool for the construction of benzofuran (B130515) and its fused derivatives. One common strategy involves the intramolecular cyclization of appropriately substituted precursors. For instance, the reaction of 2-hydroxystyrenes with iodobenzenes in the presence of a palladium catalyst can lead to the formation of the benzofuran ring through a tandem C-H activation and oxidation process. slideshare.net While not specifically demonstrated for 8-bromonaphtho[2,1-b]benzofuran, this approach offers a potential pathway where a brominated iodonaphthol could be coupled with a suitable styrene (B11656) derivative.

Another palladium-catalyzed approach involves the heteroannulation of o-iodophenols with acetylenic compounds. jocpr.com This method has been successfully used to synthesize 2-substituted benzofurans and could be adapted for naphthobenzofuran synthesis by using a suitably substituted iodonaphthol.

A three-component coupling reaction utilizing naphthols, aldehydes, and carbon monoxide, catalyzed by palladium, has been developed for the synthesis of naphthofuran-2(3H)-one derivatives. nih.gov These lactones can serve as precursors to fully aromatic naphthobenzofurans.

The following table summarizes some palladium-catalyzed methods for the synthesis of benzofuran and naphthofuran cores:

PrecursorsCatalyst SystemProduct TypeRef.
2-Hydroxystyrenes and IodobenzenesPalladium catalystBenzofurans slideshare.net
o-Iodophenols and Acetylenic compoundsPalladium-copper catalysis2-Substituted benzofurans jocpr.com
Naphthols, Aldehydes, and Carbon MonoxidePalladium catalystNaphthofuran-2(3H)-ones nih.gov

Rhodium-Catalyzed Annulation Methods

Rhodium-catalyzed C-H activation and annulation reactions represent a modern and efficient strategy for the synthesis of complex heterocyclic systems. nih.gov These reactions often proceed with high atom economy and can be directed by various functional groups. While specific examples for the direct synthesis of this compound are not prevalent in the literature, the general principles of rhodium catalysis suggest potential synthetic routes. For example, a rhodium(III)-catalyzed C-H naphthylation of aryl esters with bicyclic olefins has been demonstrated, showcasing the formation of new carbon-carbon bonds on a naphthalene (B1677914) core. researchgate.net Theoretical studies have also provided insights into the mechanism of rhodium-catalyzed C-H functionalization, which can aid in the design of specific synthetic pathways. rsc.org

Ruthenium-Catalyzed Alkenylation Pathways

Ruthenium catalysis offers a versatile platform for C-H functionalization, including alkenylation reactions that can be precursors to cyclized products. oregonstate.edu Ruthenium-catalyzed dehydrogenative α-C–H functionalization of β-naphthol using alcohols provides a method for introducing alkyl substituents, which could be further elaborated to form the furan (B31954) ring. researchgate.net While direct ruthenium-catalyzed alkenylation leading to the naphtho[2,1-b]benzofuran core is not explicitly detailed, the existing methodologies for C-H functionalization suggest the feasibility of such an approach. nih.gov

Catalyst-Free Synthetic Routes

Certain synthetic transformations for the construction of benzofuran and related heterocycles can be achieved without the need for a metal catalyst. nih.gov For instance, the reaction of 2-hydroxy-substituted aryl alkynes with sulfur ylides can lead to the formation of the benzofuran ring. nih.gov Another catalyst-free approach involves the reaction of phenols with α-haloketones. medcraveonline.com A one-step synthesis of 8-bromo-2-methylnaphtho[2,1-b]furan has been reported using this methodology, where a brominated naphthol is reacted with chloroacetone (B47974). medcraveonline.com

Photoinduced Rearrangement Methodologies

Photochemical reactions provide a unique and powerful method for the synthesis of complex molecular architectures. The synthesis of substituted naphtho[1,2-b]benzofuran-7(8H)-ones has been achieved through a photoinduced rearrangement of 4H-chromen-4-one derivatives. nih.govlbp.world This process involves a photocyclization of a hexatriene system followed by a sigmatropic rearrangement and ring opening. A similar photochemical approach has been used to synthesize naphtho[1,2-b]benzofuran derivatives from 2,3-disubstituted benzofurans. gla.ac.uk Furthermore, the photocyclodehydrogenation of 2-styrylfuran (B12915740) has been shown to produce naphtho[2,1-b]furan (B1199300). nih.gov

Regioselective Bromination Techniques

The introduction of a bromine atom at a specific position on the naphtho[2,1-b]benzofuran skeleton is a critical step in the synthesis of the target compound. This can be achieved either by direct bromination of the pre-formed heterocycle or by carrying a bromine substituent through the synthetic sequence.

A direct synthesis of 8-bromo-2-methylnaphtho[2,1-b]furan has been reported, starting from a brominated 2-naphthol (B1666908) derivative. medcraveonline.com This suggests that the regioselectivity of the bromination can be controlled at the precursor stage. Specifically, the reaction of 6-bromo-2-naphthol (B32079) with chloroacetone in the presence of a base yields the desired 8-bromo-2-methylnaphtho[2,1-b]furan. medcraveonline.com

Electrophilic bromination of 2-naphthol derivatives often leads to substitution at the 1-position. slideshare.net However, theoretical and experimental studies on the electrophilic aromatic bromination of various aromatic compounds show that the regioselectivity can be influenced by the directing groups present on the ring and the reaction conditions. nih.gov For instance, the bromination of 1-substituted-2-naphthols can lead to the formation of 1-bromo naphthalenones, but can also result in substitution on the naphthalene nucleus, including the 6-position (which corresponds to the 8-position in the naphtho[2,1-b]benzofuran system). prepchem.com

The synthesis of 7-bromo-8-methyl-2(1H)-naphtho[2,1-b]furanone has been achieved by the direct bromination of 2-hydroxy-7-methyl-1-naphthylacetic acid with bromine in acetic acid. This demonstrates that direct bromination of a suitable precursor can lead to the desired substitution pattern.

The following table highlights a specific example of synthesizing a brominated naphtho[2,1-b]benzofuran derivative:

Starting MaterialReagentProductYieldRef.
6-Bromo-2-naphtholChloroacetone8-Bromo-2-methylnaphtho[2,1-b]furan66% medcraveonline.com

Direct Bromination Protocols

The direct introduction of a bromine atom onto the naphtho[2,1-b]benzofuran skeleton is a primary method for the synthesis of its bromo-derivatives. Halogenation reactions, particularly bromination, are critical for producing intermediates that can undergo further transition-metal-catalyzed coupling reactions. researchgate.net For instance, the reaction of a polycyclic phenol (B47542) derived from benzo[b]furan with bromine can lead to the formation of a dibromo-derivative, highlighting a direct bromination approach. researchgate.net

A specific example of direct bromination involves the treatment of a benzo[b]naphtha[2,3-d]furan-derived phenol with bromine, which results in the formation of 2,6-dibromo-4-(6-bromo-1,4-dihydro-benzo[b]naphtha[2,3-d]furan-11-yl)-phenol in a good yield. researchgate.net This demonstrates the feasibility of introducing bromine atoms onto the aromatic core, although the regioselectivity can be influenced by the existing substituents on the starting material.

Post-Functionalization Bromination Strategies

An alternative to direct bromination is the bromination of a pre-functionalized naphthofuran core. This strategy allows for the synthesis of specific isomers that may not be accessible through direct bromination. An example of this approach is the synthesis of 7-Bromo-2-methyl-1-(phenyl-sulfon-yl)naphtho[2,1-b]furan. This compound is prepared through the oxidation of 7-bromo-2-methyl-1-(phenyl-sulfan-yl)naphtho[2,1-b]furan using 3-chloroperoxybenzoic acid. nih.gov This method showcases a post-functionalization bromination where the bromine atom is already present on a precursor molecule before the final synthetic step.

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound and its derivatives often relies on the construction of the core naphthofuran ring system from various precursors. These methods can involve multi-step reactions starting from substituted naphthalenes or furans. ontosight.ai

One general approach involves the cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans and 2-arylnaphthofurans, which can be mediated by hypervalent iodine reagents. organic-chemistry.org Another strategy is the palladium-catalyzed C-H bond functionalization of phenols with bromoalkynes, leading to 2-substituted benzo[b]furans. organic-chemistry.org

More specifically, the synthesis of naphtho[2,3-b]furan-4,9-diones, which are related structures, can be achieved through the reaction of 2-hydroxynaphthalene-1,4-dione with various reagents like ethane-1,2-diol or gem-bromonitroalkenes. beilstein-journals.org The interaction of alkyl 3-bromo-3-nitroacrylates with 2-hydroxynaphthalene-1,4-dione has also been proposed for the synthesis of dihydronaphthofuran-3-carboxylates. beilstein-journals.org These methods highlight the diverse range of starting materials and reaction conditions that can be employed to build the fundamental naphthofuran scaffold, which can then be further modified to introduce a bromine atom at the desired position.

Derivatization and Functionalization of this compound

The bromine atom in this compound serves as a versatile handle for introducing a wide array of functional groups, significantly expanding the chemical space of accessible derivatives.

Halogen-substituted benzofurans are crucial intermediates for transition-metal-catalyzed coupling reactions. researchgate.net While specific examples for this compound are not detailed in the provided context, the general reactivity of bromo-benzofurans suggests its applicability in various cross-coupling reactions. For instance, palladium-catalyzed Sonogashira coupling of o-iodoanisoles with terminal alkynes is a known method for synthesizing 2,3-disubstituted benzo[b]furans. dtu.dk This implies that this compound could similarly participate in Suzuki, Sonogashira, and Buchwald-Hartwig reactions to form C-C and C-N bonds, respectively, leading to a diverse range of derivatives.

The bromine atom is a good leaving group and can be substituted through various nucleophilic substitution reactions. While the provided information does not give specific examples of transformations at the bromine position of this compound, the general principles of organic chemistry suggest that it can be replaced by a variety of nucleophiles, such as amines, alkoxides, and thiols, to introduce new functionalities.

The functionalization of the naphthofuran core can lead to the introduction of various chemical moieties, enhancing the structural diversity and potential applications of these compounds. For example, the synthesis of 2-acetylnaphtho[2,1-b]furan from 2-hydroxy-1-naphthaldehyde (B42665) and chloroacetone provides a key intermediate for further derivatization. medcraveonline.com This acetyl derivative can undergo condensation with malononitrile (B47326) to yield 2-(2,2-dicyano-1-methyl vinyl)naphtho[2,1-b]furan. medcraveonline.com Further reactions of this dicyano derivative can lead to the formation of thienyl and other heterocyclic systems attached to the naphthofuran core. medcraveonline.com

The synthesis of naphtho[2,1-b]furan derivatives with various substituents has been explored for their potential biological activities. ontosight.airesearchgate.net The introduction of nitro groups and tetrahydro substitutions are examples of modifications that can be made to the parent structure. ontosight.ai These derivatization strategies underscore the versatility of the naphtho[2,1-b]benzofuran scaffold in generating a library of compounds with diverse chemical properties.

Condensation Reactions with the Naphthobenzofuran Scaffold

The reactivity of the naphthobenzofuran scaffold allows for various classical condensation reactions, which are effective methods for the elaboration of its derivatives. Key examples include the Claisen-Schmidt and Knoevenagel condensations, which utilize acetyl and carbaldehyde functionalities on the naphthobenzofuran ring, respectively, to build more complex molecular architectures.

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with another carbonyl compound that has an α-hydrogen, in the presence of a base or acid catalyst, to form a β-hydroxy carbonyl compound which then dehydrates to an α,β-unsaturated carbonyl compound. For instance, 2-acetylnaphtho[2,1-b]furan can react with various aromatic aldehydes in the presence of a base like piperidine (B6355638) to yield the corresponding arylidene derivatives. researchgate.net This methodology is highly effective for synthesizing chalcone-like structures attached to the naphthobenzofuran core.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a weak base. purechemistry.orgmychemblog.comyoutube.com This reaction is particularly useful for creating new carbon-carbon double bonds. For example, naphthofuran-2-carbaldehyde can undergo Knoevenagel condensation with active methylene compounds like malononitrile or ethyl cyanoacetate (B8463686) to introduce new functionalized vinyl groups at the 2-position of the naphthofuran ring. nih.gov

While direct examples for the condensation reactions of 8-bromo-substituted naphtho[2,1-b]benzofuran precursors are not extensively detailed in readily available literature, the principles of these reactions are well-established for the parent naphthofuran system and can be extrapolated. The presence of the bromine atom at the 8-position is not expected to significantly interfere with the reactivity of the acetyl or carbaldehyde group at the 2-position, allowing for the synthesis of a wide array of 8-bromo-substituted derivatives.

Table 1: Examples of Condensation Reactions on the Naphthofuran Scaffold

PrecursorReagentReaction TypeProductReference
2-Acetylnaphtho[2,1-b]furanp-MethoxybenzaldehydeClaisen-Schmidt1-(Naphtho[2,1-b]furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one researchgate.net
2-Acetylnaphtho[2,1-b]furanp-ChlorobenzaldehydeClaisen-Schmidt3-(4-Chlorophenyl)-1-(naphtho[2,1-b]furan-2-yl)prop-2-en-1-one researchgate.net
Naphtho[2,1-b]furan-2-carbaldehydeMalononitrileKnoevenagel2-(Naphtho[2,1-b]furan-2-ylmethylene)malononitrile researchgate.net
2-Acetylnaphtho[2,1-b]furanCyanoacetohydrazideCondensation2-Cyano-N'-[1-(naphtho[2,1-b]furan-2-yl)ethylidene]acetohydrazide researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Chemical Shift Analysis and Coupling Pattern Interpretation

In the ¹H NMR spectrum of 8-Bromonaphtho[2,1-b]benzofuran, the protons on the aromatic rings would exhibit distinct chemical shifts, typically in the downfield region (δ 7.0-9.0 ppm), due to the deshielding effects of the aromatic currents. The presence of the electronegative bromine atom and the oxygen atom of the benzofuran (B130515) moiety would further influence the electronic environment, causing specific, predictable shifts for adjacent protons. For instance, protons closer to the bromine atom are expected to be shifted further downfield. The coupling patterns (e.g., doublets, triplets, multiplets) arising from spin-spin interactions between neighboring non-equivalent protons would be crucial for establishing the substitution pattern on each aromatic ring.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the carbon atoms would also be influenced by the electron-withdrawing effects of the bromine and oxygen atoms. The carbon atom directly bonded to the bromine (C-8) would show a characteristic signal, and its chemical shift would be a key identifier.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: The following table is based on theoretical predictions and analysis of similar structures, as specific experimental data is not publicly available.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1 7.8 - 8.2 C-1: 120 - 125
H-2 7.3 - 7.6 C-2: 125 - 130
H-3 7.3 - 7.6 C-3: 125 - 130
H-4 7.8 - 8.2 C-4: 120 - 125
H-5 7.5 - 7.8 C-5: 110 - 115
H-6 7.9 - 8.3 C-6: 128 - 132
H-7 7.6 - 7.9 C-7: 124 - 128
H-9 7.7 - 8.0 C-8: 115 - 120
H-10 8.1 - 8.5 C-9: 122 - 126
C-10: 128 - 132

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with very high precision. For this compound, HRMS would be used to confirm its molecular formula, C₁₆H₉BrO. The presence of bromine is readily identified by a characteristic isotopic pattern in the mass spectrum, where the M+ and M+2 peaks appear with nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 2: HRMS Data for this compound

Molecular Formula Calculated Mass (m/z) Isotopic Pattern
C₁₆H₉⁷⁹BrO 295.9837 [M]+

Fragmentation Pattern Analysis

In addition to the molecular ion peak, mass spectrometry provides a fragmentation pattern that can offer structural clues. The fragmentation of this compound under electron ionization (EI) would likely involve characteristic losses of the bromine atom and/or a carbonyl group (CO). The stability of the polycyclic aromatic system would mean that the molecular ion is likely to be quite abundant. Key fragmentation pathways could include the loss of a bromine radical (•Br) to give an ion at m/z 217, followed by the sequential loss of CO (28 Da). Analyzing these fragments helps to piece together the structure of the original molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be dominated by absorptions characteristic of its aromatic and ether functionalities.

Key expected absorption bands would include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp peaks in the 1600-1450 cm⁻¹ region, which are characteristic of the aromatic backbone.

C-O-C stretching: The aryl-alkyl ether linkage of the benzofuran ring would give rise to a strong, characteristic absorption band, typically in the 1250-1050 cm⁻¹ region.

C-Br stretching: A weaker absorption in the fingerprint region, typically between 600 and 500 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Out-of-plane C-H bending: The pattern of absorptions in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Table 3: Predicted IR Absorption Bands for this compound (Note: The following table is based on theoretical predictions.)

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aromatic C=C Stretch 1610 - 1450 Medium-Sharp
Aryl Ether C-O Stretch 1250 - 1050 Strong
C-H Out-of-Plane Bending 900 - 700 Strong-Medium

By combining the detailed insights from these powerful spectroscopic methods, a complete and unambiguous structural determination of this compound can be achieved, confirming its identity and purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the solid-state structure of crystalline compounds. It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. For derivatives of benzofuran, this method has been successfully employed to confirm their molecular structures. asianpubs.orgresearchgate.netresearchgate.net

While specific crystallographic data for this compound is not extensively detailed in the provided results, the general principles of X-ray diffraction analysis are well-established for analogous benzofuran derivatives. asianpubs.orgresearchgate.net For instance, the analysis of a substituted benzofuran derivative revealed a triclinic crystal system with a P-1 space group. asianpubs.org Such analyses provide the foundational data for understanding the molecule's three-dimensional conformation.

Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, C-H···π, C-H···O)

π-π Stacking: In aromatic systems like naphthobenzofurans, π-π stacking interactions are a significant force. These occur between the electron-rich π-systems of adjacent aromatic rings. The centroid-to-centroid distances between parallel rings are a key parameter in quantifying these interactions. nih.gov For some benzofuran derivatives, these interactions contribute to the formation of dimeric structures and their subsequent stacking along a crystallographic axis. nih.gov

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system (an aromatic ring) acts as the acceptor. Such interactions play a role in consolidating the crystal packing of benzofuran-containing compounds. asianpubs.orgnih.gov

C-H···O Hydrogen Bonds: The presence of an oxygen atom in the furan (B31954) ring allows for the formation of C-H···O hydrogen bonds, which can link molecules into infinite chains or more complex two-dimensional supramolecular layered structures. asianpubs.orgnih.gov

Hydrogen Bonding Network Analysis

While this compound itself lacks classical hydrogen bond donors (like O-H or N-H), the analysis of related structures provides insight into how such networks are formed when suitable functional groups are present. In derivatives with hydroxyl or amine groups, strong O-H···O or N-H···O hydrogen bonds can form, often leading to the creation of specific ring motifs, such as the R²₂(12) ring motif observed in a hydrazone derivative of benzofuran. nih.gov These primary hydrogen bonds are often supplemented by weaker C-H···O interactions to build complex, multi-dimensional networks. asianpubs.org

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For example, in a related benzofuran derivative, the analysis indicated that H···H (40.7%), O···H/H···O (24.7%), C···H/H···C (16.1%), and C···C (8.8%) were the most significant contacts. nih.gov This detailed breakdown allows for a comparative analysis of the packing forces in different crystalline environments. The electrostatic potential can also be mapped onto the Hirshfeld surface, with blue regions indicating positive potential (hydrogen-bond donors) and red regions indicating negative potential (hydrogen-bond acceptors). nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Investigation

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities provide valuable information about the electronic structure and conjugation within the molecule.

For benzofuran derivatives, UV-Vis spectra typically exhibit multiple absorption bands. researchgate.net The introduction of substituents or the extension of the conjugated system can lead to shifts in these absorption bands. For instance, the introduction of a malononitrile (B47326) group into a benzofuran derivative was shown to enhance the intramolecular charge transfer (ICT) capacity, which was reflected in the UV-Vis absorption spectrum. researchgate.net The electronic absorption spectra of naphthofuran derivatives are influenced by the extent of conjugation, which can affect their potential use in optoelectronic applications.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is employed to determine the optimized geometry and various electronic properties of 8-bromonaphtho[2,1-b]benzofuran.

Optimized Geometries and Conformational Analysis

The optimization of the molecular geometry of this compound using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), reveals the most stable three-dimensional arrangement of its atoms. The core naphtho[2,1-b]benzofuran structure is largely planar due to the extensive π-conjugation across the fused ring system. The bromine atom substituent at the 8-position lies within this plane.

Detailed analysis of the optimized structure provides precise bond lengths and angles. For instance, in related benzofuran (B130515) structures, typical C-C bond lengths within the aromatic rings are around 1.39 Å, while C-O bond lengths are also well-defined by these calculations. nih.gov The planarity of the molecule is a key feature, influencing its packing in the solid state and its interaction with other molecules.

Table 1: Selected Theoretical Bond Parameters for Naphtho[2,1-b]benzofuran Derivatives

Parameter Typical Calculated Value (Å)
C-C (aromatic) 1.38 - 1.42
C-O (furan ring) 1.36 - 1.39
C-Br ~1.90

Note: The values are typical for related structures and serve as a reference in the absence of specific published data for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. medcraveonline.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be distributed across the electron-rich π-system of the naphthobenzofuran (B12659138) core. The LUMO, on the other hand, will also be delocalized over this aromatic system. The presence of the bromine atom, an electron-withdrawing group, can influence the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity. In related brominated naphthofuran compounds that are part of larger fluorophores, these energy levels are critical for their photophysical properties. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties

Molecular Orbital Description Expected Localization
HOMO Highest Occupied Molecular Orbital Delocalized over the π-conjugated system
LUMO Lowest Unoccupied Molecular Orbital Delocalized over the π-conjugated system
HOMO-LUMO Gap Energy difference between HOMO and LUMO Indicator of chemical reactivity and kinetic stability

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

In this compound, the most negative potential is expected to be located around the oxygen atom of the furan (B31954) ring due to its high electronegativity. The π-electron clouds of the aromatic rings also contribute to regions of negative potential. The hydrogen atoms will exhibit positive potential. The bromine atom will have a region of positive potential on its outermost surface (the σ-hole), making it susceptible to certain interactions. The MEP analysis is instrumental in understanding intermolecular interactions and the initial steps of chemical reactions. researchgate.net

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, UV-Vis Predictions)

Quantum chemical calculations can predict spectroscopic properties, which are invaluable for the characterization of new compounds and for the interpretation of experimental data.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. By comparing the calculated shifts with experimental data, the structural assignment of a molecule can be confirmed. For complex aromatic systems like this compound, theoretical predictions can help to resolve ambiguities in the assignment of signals in the crowded aromatic region of the spectrum.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The transitions are typically from occupied molecular orbitals (like the HOMO) to unoccupied ones (like the LUMO). For this compound, the UV-Vis spectrum is expected to show strong absorptions in the UV region, characteristic of extended aromatic systems.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of intermediates and transition states.

Transition State Analysis

Energy Profile Calculations

Detailed energy profile calculations for this compound, which would map out the potential energy surface, identify stable conformers, and determine the energy barriers for rotation around single bonds, have not been specifically reported. Such calculations are crucial for understanding the molecule's stability and the likelihood of different conformations. For related naphthofuran derivatives, DFT studies have been employed to determine optimized geometries and ground-state energies, but this specific data for the 8-bromo substituted variant is not available.

Structure-Property Relationship (SPR) Modeling for Electronic and Optoelectronic Characteristics

While the general electronic and optoelectronic properties of the naphthobenzofuran scaffold are of interest, a specific Structure-Property Relationship (SPR) model for this compound is not documented. An SPR study would typically involve calculating key quantum chemical descriptors to predict the material's performance in electronic devices.

For context, studies on similar molecules often involve the calculation of the following parameters:

ParameterDescription
HOMO (Highest Occupied Molecular Orbital) Energy Relates to the electron-donating ability of the molecule.
LUMO (Lowest Unoccupied Molecular Orbital) Energy Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap A key indicator of the molecule's kinetic stability and its potential as a semiconductor.
Ionization Potential The energy required to remove an electron, important for understanding charge injection in electronic devices.
Electron Affinity The energy released when an electron is added, also crucial for charge transport.
Reorganization Energy The energy change associated with molecular geometry relaxation upon charge transfer, affecting charge mobility.

Without a dedicated study, the precise values of these parameters for this compound remain speculative. The position of the bromine atom is expected to significantly influence these properties by altering the electron density distribution across the aromatic system.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules, including their conformational flexibility and how they interact with each other in a condensed phase. Such simulations are vital for predicting the morphology of thin films, which is critical for the performance of organic electronic devices. There are currently no published MD simulation studies for this compound. This type of analysis would be instrumental in understanding how the bromine atom affects the packing of molecules in a solid state and, consequently, the material's bulk properties.

Reactivity and Reaction Pathways of 8 Bromonaphtho 2,1 B Benzofuran

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In the case of the naphtho[2,1-b]benzofuran system, the fused furan (B31954) ring is generally more activated towards electrophiles than the benzene or naphthalene (B1677914) rings. pearson.comstackexchange.comechemi.com Attack on the furan moiety is favored due to the ability of the oxygen atom to stabilize the intermediate carbocation (arenium ion) through resonance. stackexchange.com Theoretical studies on simpler benzofurans indicate that the C2 and C3 positions of the furan ring are the most electron-rich and thus the most likely sites for electrophilic attack. pixel-online.net

For 8-Bromonaphtho[2,1-b]benzofuran, the complex polycyclic structure presents multiple non-equivalent positions for substitution. The directing effects of the entire fused ring system, in combination with the weakly deactivating, ortho-para directing bromo substituent, would determine the ultimate regiochemical outcome. However, specific experimental studies detailing the electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the this compound substrate are not extensively documented in the reviewed scientific literature.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is generally challenging. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom) to activate the ring towards nucleophilic attack. The naphthobenzofuran (B12659138) system itself does not provide sufficient activation for this pathway to proceed under standard conditions.

Transition Metal-Catalyzed Coupling Reactions at the Bromine Site

The bromine atom at the C8 position is an excellent functional group for participating in a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the naphthobenzofuran core. nih.gov

The carbon-bromine bond in this compound serves as a key site for palladium-catalyzed cross-coupling reactions to build more complex molecular architectures. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (such as a boronic acid or ester) and is one of the most versatile methods for forming biaryl compounds. libretexts.orgtcichemicals.com The general reactivity order for the halide is I > Br > Cl. libretexts.org

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov It is known for its excellent stereoselectivity, typically favoring the trans product. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylated alkynes. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. wikipedia.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl bromide. It is known for its high functional group tolerance and reactivity. chemrxiv.orgnih.gov

While these reactions are broadly applicable to aryl bromides, specific examples detailing the use of this compound as a substrate are not prevalent in the surveyed literature. The following table provides representative conditions for these coupling reactions based on general procedures for aryl bromides.

ReactionTypical Coupling PartnerTypical Catalyst SystemTypical BaseTypical Solvent
SuzukiArylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligandNa₂CO₃, K₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF, often with water
HeckAlkene (e.g., Styrene (B11656), Acrylate)Pd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃DMF, Acetonitrile
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ and CuIEt₃N, DiisopropylamineTHF, DMF
NegishiOrganozinc ReagentPd(PPh₃)₄, Pd(dppf)Cl₂None (organozinc is pre-formed)THF, Dioxane

Note: The conditions listed are generalized and may require optimization for the specific substrate, this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. wikipedia.orgsemanticscholar.org It can be used to couple aryl bromides with a wide variety of primary and secondary amines, as well as other nitrogen-containing compounds. acsgcipr.org

The reaction typically involves a palladium precatalyst, a bulky electron-rich phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success. wikipedia.org Although this powerful methodology is widely used for aryl bromides, published studies specifically applying the Buchwald-Hartwig amination to this compound are limited. A representative data table illustrates typical conditions for this transformation.

Amine PartnerTypical Palladium PrecatalystTypical LigandTypical BaseTypical Solvent
Primary or Secondary Alkyl/Aryl AminesPd(OAc)₂, Pd₂(dba)₃BINAP, XPhos, SPhosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane

Note: The conditions listed are generalized and may require optimization for the specific substrate, this compound.

Cycloaddition Reactions

The extended π-system of the naphtho[2,1-b]benzofuran core could potentially participate in cycloaddition reactions, such as Diels-Alder or photochemical [2+2] cycloadditions. In a Diels-Alder reaction, parts of the aromatic system could act as either the diene or the dienophile, although this often requires high temperatures and can disrupt the aromaticity of the system. More commonly, cycloadditions occur with derivatives where the aromaticity is modified. For instance, dearomative (3 + 2) cycloaddition reactions have been reported for 2-nitronaphtho[2,1-b]furan, leading to complex spirocyclic systems. nih.gov Photochemical reactions are also a possibility for forming new rings. researchgate.net

However, the scientific literature lacks specific examples of cycloaddition reactions involving the parent this compound molecule. The reactivity in such transformations would be highly dependent on the reaction partner and conditions. nih.govmdpi.com

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is not well-documented. Generally, the furan ring in benzofuran (B130515) systems is susceptible to oxidative cleavage under strong oxidizing conditions. researchgate.netnih.gov Catalytic oxidation systems, such as those employing Mn(III)/Co(II), have been used to achieve oxidative ring-opening of furan moieties in related compounds. researchgate.netnih.gov

Reduction of the aromatic system would likely require harsh conditions, such as catalytic hydrogenation at high pressure and temperature or a dissolving metal reduction (e.g., Birch reduction). These conditions could potentially lead to the reduction of one or more of the aromatic rings and may also cause cleavage of the carbon-bromine bond (hydrodebromination). Specific studies detailing the controlled oxidation or reduction of this compound are scarce in the available literature.

Mechanistic Insights into Key Transformations

The reactivity of this compound is largely dictated by the presence of the bromine atom on the aromatic framework, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. The primary mechanistic pathways involved are the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. wikipedia.org The catalytic cycle, as illustrated in numerous studies, involves three key steps libretexts.org:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. youtube.com This is often the rate-determining step.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide. wikipedia.orgyoutube.com The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this transfer. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. wikipedia.orgmasterorganicchemistry.com The generally accepted mechanism proceeds as follows:

Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition to the C-Br bond of this compound to yield a Pd(II) complex.

Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the olefin into the palladium-carbon bond.

Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride complex and the substituted alkene product. This step typically proceeds with syn-stereochemistry.

Reductive Elimination: The palladium-hydride species reductively eliminates HX with the help of a base, regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org The catalytic cycle shares similarities with other cross-coupling reactions youtube.com:

Oxidative Addition: The Pd(0) catalyst adds to the this compound, creating a Pd(II) intermediate.

Amine Coordination and Deprotonation: An amine coordinates to the palladium complex. In the presence of a base, the amine is deprotonated to form an amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired arylamine product and regenerating the Pd(0) catalyst. youtube.com The choice of phosphine ligands is critical in this reaction to prevent side reactions like β-hydride elimination. youtube.com

Investigation of Reactivity with Various Reagents

The bromine atom at the 8-position of the naphtho[2,1-b]benzofuran core serves as a versatile handle for introducing a wide array of functional groups through cross-coupling reactions. The reactivity with various reagents is primarily explored through palladium-catalyzed pathways.

With organoboron reagents , such as arylboronic acids, this compound is expected to undergo Suzuki-Miyaura coupling to form biaryl structures. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like Na₂CO₃, K₂CO₃, or KF. wikipedia.orgorganic-chemistry.org The reaction conditions can be tailored to accommodate a wide range of functional groups on the boronic acid partner.

Reaction with alkenes in the presence of a palladium catalyst and a base leads to the formation of substituted alkenes via the Heck reaction. organic-chemistry.org This allows for the introduction of vinyl groups onto the naphthobenzofuran scaffold. The choice of catalyst, ligand, and base can influence the efficiency and regioselectivity of the reaction. organic-chemistry.org

For the formation of C-N bonds, this compound can be reacted with a variety of primary and secondary amines through the Buchwald-Hartwig amination. organic-chemistry.org This reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base such as sodium tert-butoxide (NaOtBu). wikipedia.orgnih.gov This methodology provides a direct route to arylamine derivatives of the parent heterocycle.

Other reagents that can potentially react with this compound include organotin compounds (in Stille coupling), terminal alkynes (in Sonogashira coupling), and various nucleophiles under specific catalytic conditions. The reactivity is generally predictable based on established cross-coupling methodologies for aryl bromides.

The following table summarizes the expected reactivity of this compound with different classes of reagents based on well-established palladium-catalyzed reactions.

Reagent ClassReaction TypeCatalyst/LigandBaseExpected Product
Organoboron Reagents (e.g., Arylboronic acid)Suzuki-Miyaura CouplingPd(PPh₃)₄, Pd(OAc)₂K₂CO₃, Na₂CO₃, KF8-Aryl-naphtho[2,1-b]benzofuran
Alkenes (e.g., Styrene, Acrylates)Heck ReactionPd(OAc)₂, PdCl₂K₂CO₃, Et₃N8-Alkenyl-naphtho[2,1-b]benzofuran
Primary/Secondary Amines (e.g., Aniline, Morpholine)Buchwald-Hartwig AminationPd₂(dba)₃ / XPhos, BINAPNaOtBu, Cs₂CO₃8-(Amino)-naphtho[2,1-b]benzofuran

Advanced Applications in Materials Science Research

Potential Role as Building Blocks for Organic Electronic Materials

The rigid and planar structure of the naphtho[2,1-b]benzofuran core is a key feature that could make it a suitable candidate for various applications in organic electronics. The extended π-conjugation in this molecule is expected to facilitate charge transport, a fundamental requirement for electronic materials. The bromine substituent can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters in the design of organic electronic devices.

Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the context of OLEDs, host materials play a crucial role in dispersing and facilitating light emission from guest dopant molecules. An effective host material should possess a high triplet energy level to confine the excitons on the guest molecules, good charge carrier mobility for efficient charge transport, and excellent thermal and morphological stability. While there is no specific research detailing the use of 8-Bromonaphtho[2,1-b]benzofuran as an OLED host, its fused aromatic structure suggests it could possess a high triplet energy. The bromine atom could be further functionalized to tune its properties for specific OLED applications.

Electron Donor Components in Organic Photovoltaics (OPVs)

Organic photovoltaic devices rely on the efficient generation and separation of excitons at the interface between electron donor and electron acceptor materials. The electron-rich nature of the naphtho[2,1-b]benzofuran system suggests its potential as an electron donor. The HOMO level of the donor material is a critical factor in determining the open-circuit voltage of an OPV device. The bromine atom, being an electron-withdrawing group, could lower the HOMO level, potentially leading to higher open-circuit voltages and improved air stability. However, experimental data on the performance of this compound in OPVs is not currently available.

Charge Transport Layer Components

Efficient charge transport layers are essential for the performance of various organic electronic devices, including OLEDs and OPVs. These layers facilitate the movement of electrons and holes from the electrodes to the active layer of the device. The planar structure and potential for ordered molecular packing of this compound could lead to good charge carrier mobility. The specific type of charge transport (hole or electron) would depend on its HOMO and LUMO energy levels, which have not been experimentally determined in the available literature.

Potential for Development of Functional Supramolecular Architectures

The study of how molecules interact and organize into larger, well-defined structures is the focus of supramolecular chemistry. These organized assemblies can exhibit unique properties that are not present in individual molecules.

Self-Assembly Driven by Intermolecular Interactions

The planar aromatic core of this compound provides a platform for various intermolecular interactions, such as π-π stacking and van der Waals forces, which can drive the self-assembly of molecules into ordered structures. The presence of the bromine atom can introduce additional halogen bonding interactions, which are directional and can be used to control the packing of the molecules in the solid state. The resulting supramolecular structures could have interesting optical and electronic properties.

Co-Crystallization Studies

Co-crystallization is a technique used to design new crystalline materials with tailored properties by combining two or more different molecules in a single crystal lattice. This compound could be a potential candidate for co-crystallization studies. The bromine atom can act as a halogen bond donor, allowing it to interact with other molecules that can act as halogen bond acceptors. This could lead to the formation of co-crystals with interesting charge-transfer properties or modified photophysical characteristics. However, no specific co-crystallization studies involving this compound have been reported.

Precursor in Polymer Synthesis and Nanomaterial Fabrication

The this compound molecule is a valuable precursor in the synthesis of advanced polymers and the fabrication of nanomaterials, primarily due to the reactivity of its carbon-bromine bond. This bond serves as a versatile chemical handle for various cross-coupling reactions, enabling the integration of the naphtho[2,1-b]benzofuran core into larger macromolecular structures.

Polymer Synthesis: The bromine substituent on the naphthobenzofuran (B12659138) scaffold is particularly amenable to well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, linking the this compound units together or with other aromatic monomers to form conjugated polymers. The resulting polymers are of significant interest for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The rigid, planar structure of the naphthobenzofuran unit can promote intermolecular π-π stacking, which is crucial for efficient charge transport in these devices. A related compound, 6-(4-bromophenyl)naphtho[2,1-b]benzofuran, has been noted for its good film-forming ability, a critical property for the fabrication of uniform organic thin films in OLEDs arborpharmchem.com.

The general strategy for polymerization involves reacting the bifunctional this compound monomer (which would require another reactive site to be introduced) or its derivatives with appropriate co-monomers. The properties of the resulting polymer, such as its solubility, bandgap, and charge carrier mobility, can be fine-tuned by the choice of the co-monomer and the specific coupling reaction employed.

Nanomaterial Fabrication: In nanomaterial science, this compound can be used as a foundational block for creating well-defined nanostructures. The same cross-coupling reactions used in polymer synthesis can be applied in a controlled manner to build discrete oligomers or dendrimers with precise molecular architectures. Furthermore, the functionalization of surfaces, such as those of nanoparticles or carbon nanotubes, can be achieved by reacting them with derivatives of this compound. The bromine atom can be converted into other functional groups, such as amines or thiols, which can then be used to anchor the molecule onto a substrate. This approach allows for the modification of the surface properties of materials, imparting them with the unique optical and electronic characteristics of the naphthobenzofuran core. The process of using bromination for further functionalization is a known strategy in materials science, for instance, in modifying activated carbons where bromine can be replaced by other functional groups researchgate.net.

Table 1: Potential Cross-Coupling Reactions for Polymer Synthesis

Reaction Name Reactants Catalyst Resulting Linkage
Suzuki Coupling This compound + Arylboronic acid/ester Pd catalyst (e.g., Pd(PPh₃)₄) Aryl-Aryl
Stille Coupling This compound + Organostannane Pd catalyst (e.g., PdCl₂(PPh₃)₂) Aryl-Aryl
Sonogashira Coupling This compound + Terminal alkyne Pd catalyst and Cu(I) co-catalyst Aryl-Alkynyl
Heck Coupling This compound + Alkene Pd catalyst (e.g., Pd(OAc)₂) Aryl-Vinyl

Exploration in Sensor Development (Methodology and Design Principles)

The development of fluorescent chemosensors is a rapidly growing field, and molecules based on benzofuran (B130515) and naphthofuran cores are excellent candidates for this application due to their inherent fluorescence. chemisgroup.uschemisgroup.us The design of such sensors generally relies on the integration of a recognition site (receptor) with a signaling unit (fluorophore). In this context, the naphtho[2,1-b]benzofuran moiety serves as the fluorescent reporter.

Methodology and Design Principles: The fundamental principle behind a fluorescent sensor based on this compound involves modulating its fluorescence properties upon interaction with a specific analyte. This can be achieved through several mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT).

The design of a selective sensor requires the strategic functionalization of the naphthobenzofuran core to introduce a specific binding site for the target analyte. The 8-bromo position is an ideal starting point for such modifications. For example, the bromine atom can be substituted with various chelating groups capable of selectively binding to metal ions. The interaction between the analyte and the receptor can cause a conformational change in the molecule or alter its electronic properties, leading to a detectable change in the fluorescence emission, such as quenching ("turn-off" sensor) or enhancement ("turn-on" sensor). scispace.com

A review of the literature indicates that benzofuran and naphthofuran derivatives have been successfully employed as fluorescent chemosensors for various metal ions. chemisgroup.uschemisgroup.us For instance, a novel fluorescent sensor combining naphthofuran and naphthalimide groups was designed for the highly selective detection of Hg²⁺ and CN⁻ ions. researchgate.net This demonstrates the versatility of the naphthofuran scaffold in sensor design. The development of fluorescent sensing materials is a key area of research, with applications ranging from environmental monitoring to clinical diagnostics. instras.com

To create a sensor from this compound, one could envision a synthetic route where the bromo-group is replaced via a coupling reaction with a ligand designed to bind a specific target, for example, a crown ether for alkali metal ions or a nitrogen-containing heterocycle for transition metals. The binding of the ion would then perturb the electronic structure of the conjugated system, resulting in a measurable optical response.

Photophysical and Photochemical Research Applications

The extended, planar, and aromatic structure of naphtho[2,1-b]benzofuran endows it with interesting photophysical and photochemical properties, making it a subject of fundamental and applied research.

Photophysical Properties: Naphthofuran and benzofuran derivatives are known fluorescent heterocyclic compounds. researchgate.net The photophysical characteristics, such as absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, are dictated by the extent of the π-conjugated system. The fusion of the naphthalene (B1677914) and benzofuran moieties creates a large chromophore that typically absorbs in the UV region and emits in the blue or green region of the visible spectrum.

The introduction of substituents onto the aromatic core can significantly tune these properties. The 8-bromo substituent, being an electron-withdrawing group, can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the absorption and emission spectra. Furthermore, the presence of a heavy bromine atom can enhance intersystem crossing from the singlet excited state to the triplet state (the "heavy-atom effect"). This property is particularly useful in applications that require the generation of triplet states, such as in photodynamic therapy or as sensitizers in photochemical reactions. Research on benzofuran-phenanthrene and benzofuran-pyrene hybrids has shown that benzofuran annulation can have a bathochromic effect on the photophysical properties of the chromophore. researchgate.net

Photochemical Research: In the realm of photochemistry, this compound can be involved in various light-induced reactions. The carbon-bromine bond is known to be photolabile and can undergo homolytic cleavage upon UV irradiation to generate a highly reactive aryl radical. This radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction or addition to unsaturated bonds, providing a pathway to novel molecular structures.

Furthermore, the naphthobenzofuran core itself can undergo photochemical reactions, such as photocyclizations. The photochemical synthesis of novel naphtho[1,2-b]benzofuran derivatives from 2,3-disubstituted benzofurans has been reported, highlighting the utility of light-induced transformations in accessing complex heterocyclic systems. researcher.life The study of the photochemistry of this compound can provide valuable insights into the excited-state reactivity of this class of compounds and open avenues for their use in photoredox catalysis or as photoresponsive materials.

Table 2: General Photophysical Properties of Naphthobenzofuran Derivatives

Property Typical Characteristics Influence of 8-Bromo Group
Absorption (λabs) UV region (e.g., 300-400 nm) Potential for bathochromic or hypsochromic shift
Emission (λem) Blue-Green region (e.g., 400-500 nm) Can alter emission wavelength and intensity
Fluorescence Quantum Yield (ΦF) Moderate to high May decrease due to heavy-atom effect
Intersystem Crossing (ISC) Typically low Enhanced due to heavy-atom effect

Research into Advanced Pore Transport Materials

Porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), have garnered immense attention due to their high surface areas and tunable pore structures, making them suitable for applications in gas storage, separation, and catalysis. nih.govrsc.org The rational design of these materials relies on the use of well-defined molecular building blocks, often referred to as "struts" or "linkers."

This compound represents a promising candidate as a building block for the construction of such advanced porous materials. Its rigid and planar geometry is ideal for creating robust and well-ordered porous networks. The bromine atom provides a reactive site that can be transformed into a linking group, such as a carboxylic acid, an amine, or a boronic acid, which are commonly used to coordinate with metal ions (in MOFs) or to form covalent bonds with other organic linkers (in COFs).

The general approach would involve a two-step process:

Functionalization: The 8-bromo group is converted into a suitable linker functionality. For example, a Negishi coupling followed by oxidation could yield a carboxylic acid group, or a Buchwald-Hartwig amination could introduce an amino group. To create a bifunctional linker necessary for network formation, a second reactive site would need to be present on the naphthobenzofuran core.

Framework Synthesis: The functionalized naphthobenzofuran derivative is then reacted with metal nodes or other organic linkers under solvothermal or other appropriate conditions to assemble the porous framework.

The incorporation of the large, aromatic naphtho[2,1-b]benzofuran unit into the framework would result in pores with specific sizes and chemical environments. The electronic properties of the framework walls could be tailored by the π-conjugated nature of the building block, potentially leading to materials with interesting conductive or photoluminescent properties. The functionalization chemistry of porous materials is a key aspect of their design, allowing for the precise positioning of chemical groups inside the pores to control their properties. researchgate.net The development of advanced functional porous materials is a rapidly emerging field with the potential to address major challenges in energy and environmental science. rsc.org While specific examples of this compound being used in this context are yet to be widely reported, its structural and chemical attributes make it a highly attractive candidate for future research in this area.

Biological Interaction Studies Mechanistic and Structure Activity Relationship Focus

In Vitro Molecular Interaction Research with Biological Targets

There is currently no specific in vitro molecular interaction research published for 8-Bromonaphtho[2,1-b]benzofuran with defined biological targets. Studies on the broader benzofuran (B130515) class of compounds demonstrate interactions with a variety of biological molecules, which underscores the potential for such interactions but does not provide specific data for the 8-bromo derivative. nih.govresearchgate.net

Ligand-Receptor Binding and Enzyme Inhibition Studies

Specific ligand-receptor binding assays or enzyme inhibition studies for this compound have not been reported in the scientific literature. While derivatives of the related benzofuran scaffold have been investigated as inhibitors of various enzymes, such as alkaline phosphatase, no such data is available for this compound. researchgate.net

Molecular Docking and Dynamics Simulations for Binding Site Analysis

No molecular docking or dynamics simulation studies for this compound have been published. Such computational studies are valuable for predicting the binding modes and affinities of ligands to protein targets. While there are examples of molecular docking studies for other benzofuran derivatives, these are not directly applicable to the specific binding characteristics of the 8-bromo substituted naphthobenzofuran (B12659138). physchemres.org

Structure-Activity Relationship (SAR) Investigations for Designed Derivatives

Currently, there are no published structure-activity relationship (SAR) investigations that include this compound or a series of its designed derivatives. SAR studies are crucial for understanding how chemical structure influences biological activity and for the rational design of more potent and selective compounds. For the broader class of naphthofuran derivatives, some SAR has been discussed in the context of antimicrobial activity. medcraveonline.com

Mechanistic Investigations of Biological Pathways

Mechanistic investigations into the effects of this compound on biological pathways, such as antioxidant mechanisms or interactions with enzyme active sites, are not available in the current body of scientific literature. Research on other benzofuran compounds has explored their antioxidant potential and mechanisms, but these findings cannot be directly extrapolated to the 8-bromo derivative. rsc.org

Q & A

Q. What are the common synthetic routes for 8-Bromonaphtho[2,1-b]benzofuran, and how can reaction conditions be optimized?

Answer: A key synthesis involves bromination of naphtho[2,1-b]benzofuran precursors. For example, 2-benzoyl-3-aminonaphtho[2,1-b]furan undergoes treatment with chloroacetyl chloride to form a chloroacetamido intermediate, which is brominated to yield N-(2-benzoyl-8-bromonaphtho[2,1-b]furan-1-yl)-2-chloroacetamide. Cyclization in methanolic ammonia then produces diazepine derivatives . Optimization strategies include:

  • Temperature control : Bromination at low temperatures (0–5°C) minimizes side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution.
  • Catalyst use : Lewis acids (e.g., FeBr₃) can improve regioselectivity.

Q. How is the structure of this compound characterized using spectroscopic techniques?

Answer:

  • NMR : 1^1H and 13^{13}C NMR identify aromatic protons (δ 7.2–8.5 ppm) and quaternary carbons. The bromine substituent causes deshielding of adjacent protons .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (m/z ~287.0 for C₁₆H₉BrO) and isotopic pattern characteristic of bromine .
  • IR : Stretching frequencies at 600–800 cm⁻¹ (C-Br) and 1600–1650 cm⁻¹ (C=O in fused rings) .

Advanced Research Questions

Q. What role does the bromine substituent at the 8-position play in modulating biological activity?

Answer: The bromine atom enhances lipophilicity and electron-withdrawing effects, influencing receptor binding. For example:

  • Dopamine receptor ligands : Brominated naphtho[2,1-b]benzofuran derivatives exhibit nanomolar affinity for D2-like receptors due to improved π-π stacking and halogen bonding .
  • Antimicrobial activity : Bromine increases membrane permeability, as seen in diazepine derivatives with MIC values of 12.5 µg/mL against S. aureus .

Q. How can computational methods predict interactions of this compound with biological targets?

Answer:

  • Molecular docking : Software like AutoDock Vina models ligand-receptor interactions. For dopamine D2 receptors, the bromine atom forms hydrophobic contacts with Leu2.61 and His6.55 residues .
  • QSAR models : Regression analysis links substituent electronegativity (e.g., Hammett σ values) to IC₅₀ data, predicting activity trends .

Q. What challenges arise in achieving regioselective bromination, and how are they addressed?

Answer: Challenges :

  • Competing electrophilic attack at multiple aromatic positions.
  • Over-bromination due to excess Br₂.

Q. Solutions :

  • Directed ortho-bromination : Use directing groups (e.g., -NHCOCH₃) to steer Br⁺ to the 8-position .
  • Microwave-assisted synthesis : Reduces reaction time and improves selectivity (e.g., 80% yield at 100°C for 10 min) .

Methodological Recommendations

  • Synthetic optimization : Prioritize stepwise functionalization to avoid steric hindrance.
  • Analytical validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC).
  • Computational workflows : Combine docking with MD simulations (>100 ns) to assess binding stability .

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